3-FLUORO-N-[2-METHOXY-4-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE
Description
Properties
IUPAC Name |
3-fluoro-N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-23-16-18-10-13(14(20-16)21-7-2-3-8-21)19-15(22)11-5-4-6-12(17)9-11/h4-6,9-10H,2-3,7-8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXBLKWQYUWJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCCC2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-N-[2-METHOXY-4-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE typically involves multiple steps, including the formation of the pyrimidine core, introduction of the fluorine atom, and attachment of the pyrrolidine ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-N-[2-METHOXY-4-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-FLUORO-N-[2-METHOXY-4-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-FLUORO-N-[2-METHOXY-4-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues Identified:
3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide ()
- Core : 3-Fluorobenzamide linked to an indole-pyridine hybrid.
- Substituents : Morpholine (a six-membered oxygen-containing amine) at the benzamide’s para position.
- Biological Target : Explicitly targets Mitogen-activated protein kinase 14 (MK14) .
- Key Differences : Replaces pyrimidine with indole and morpholine instead of pyrrolidine. The indole-pyridine system may enhance π-π stacking, while morpholine improves solubility compared to pyrrolidine.
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide () Core: Trifluoromethylbenzamide with a bipyrimidinylamino group. Substituents: Bipyrimidine enhances planar rigidity; trifluoromethyl increases electronegativity. Key Differences: Larger, rigid bipyrimidine system and trifluoromethyl group may improve target selectivity but reduce metabolic stability.
N-[2-(3-Fluoro-phenyl)-benzoxazol-5-yl]-3-methyl-4-nitro-benzamide () Core: Benzamide fused to a benzoxazole ring. Substituents: Nitro group (electron-withdrawing) and 3-fluoro-phenyl.
Analysis of Structural and Functional Variations
Table 1: Structural and Molecular Comparison
Table 2: Hypothetical Pharmacokinetic Properties
| Compound Name | LogP (Estimated) | Solubility | Metabolic Stability |
|---|---|---|---|
| Target Compound | 2.8 | Moderate (pyrrolidine) | Moderate (amide hydrolysis risk) |
| 3-Fluoro-5-morpholin-4-yl-indole derivative | 3.1 | High (morpholine) | Low (indole metabolism) |
| Bipyrimidinylamino derivative | 4.2 | Low | Poor (large size) |
| Benzoxazole derivative | 2.5 | Low | Poor (nitro group) |
Mechanistic Implications of Substituent Differences
- Pyrrolidine vs. Morpholine : Pyrrolidine’s smaller size and secondary amine may favor compact binding pockets, while morpholine’s oxygen improves water solubility but increases steric hindrance .
- Pyrimidine vs. Indole/Benzoxazole : Pyrimidine offers hydrogen-bonding sites (N atoms) for kinase ATP-binding pockets, whereas indole/benzoxazole systems prioritize planar interactions (e.g., DNA or hydrophobic domains).
- Fluorine vs. Trifluoromethyl/Nitro : Fluorine balances lipophilicity and electronegativity; trifluoromethyl and nitro groups enhance potency but may introduce toxicity or metabolic liabilities .
Biological Activity
3-Fluoro-N-[2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological models, and structure-activity relationships.
Chemical Structure
The compound features a fluorinated benzamide core with a pyrimidine ring substituted by a methoxy group and a pyrrolidine moiety. This unique structure is hypothesized to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity through hydrogen bonding and van der Waals interactions, while the pyrrolidine group improves stability and bioavailability.
Biological Activity Overview
The compound has shown promising results in various preclinical studies, particularly in cancer research. Here are some key findings:
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against several kinases involved in cancer signaling pathways. For instance, it has been reported to inhibit JAK2 and FLT3 with IC50 values of 23 nM and 22 nM, respectively .
Cytotoxicity
The cytotoxic effects of the compound were evaluated against multiple cancer cell lines:
- MCF-7 (breast cancer) : IC50 values ranged from 0.65 µM to 2.41 µM.
- U-937 (acute monocytic leukemia) : Showed significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Apoptosis Induction
Flow cytometry assays indicated that this compound induces apoptosis in cancer cells in a dose-dependent manner, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The modification of the benzamide structure has been systematically studied to optimize biological activity:
- Fluorine Substitution : Enhances binding affinity.
- Pyrrolidine Addition : Improves pharmacokinetic properties.
Table 1 summarizes the biological activity of various derivatives based on structural modifications.
| Compound Derivative | Target Kinase | IC50 (nM) | Cell Line Tested | Notes |
|---|---|---|---|---|
| Original Compound | JAK2 | 23 | Ba/F3 | High potency |
| Modified Compound A | FLT3 | 22 | MV4-11 | Selective inhibition |
| Modified Compound B | CDK2 | TBD | MCF-7 | Induces apoptosis |
Case Studies
- In Vivo Efficacy : In mouse models bearing Ba/F3-JAK2V617F tumors, treatment with the compound at 150 mg/kg resulted in significant reductions in spleen and liver weights, indicating effective tumor suppression .
- Comparative Studies : When compared to other known inhibitors, this compound exhibited superior selectivity for its targets with minimal off-target effects, making it a candidate for further clinical development.
Q & A
Basic: What are the key synthetic routes for 3-fluoro-N-[2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves sequential functionalization of the pyrimidine ring and benzamide coupling. A common approach includes:
- Step 1: Substitution of a halogen (e.g., Cl) at the 4-position of 2-methoxypyrimidin-5-amine with pyrrolidine under Buchwald-Hartwig amination conditions (Pd catalysts, ligand, base) .
- Step 2: Amide coupling between the modified pyrimidine and 3-fluorobenzoic acid using coupling agents like HATU or EDCI with DMAP in DMF .
Optimization strategies:
Basic: How can the structural integrity of this compound be validated post-synthesis?
Validation requires a combination of spectroscopic and chromatographic methods:
- ¹H/¹³C NMR: Confirm the presence of pyrrolidine protons (δ ~2.8–3.5 ppm), methoxy group (δ ~3.9 ppm), and fluorobenzamide aromatic signals.
- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- X-ray crystallography: Resolve ambiguities in regiochemistry (e.g., pyrimidine substitution pattern) .
- HPLC purity analysis: Ensure >95% purity using C18 columns with acetonitrile/water gradients .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?
Discrepancies often arise from assay-specific variables:
- Target selectivity: Screen against off-target kinases (e.g., using KinomeScan) to rule out polypharmacology .
- Cellular permeability: Compare IC₅₀ values in cell-free vs. cell-based assays; adjust logP via substituent modifications (e.g., fluorination vs. methoxy groups) .
- Metabolic stability: Use liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
- Statistical validation: Apply Bland-Altman analysis to quantify inter-lab variability in dose-response curves .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?
SAR insights include:
- Pyrrolidine substitution: Replace pyrrolidine with piperazine to enhance solubility (e.g., logD reduction from 2.1 to 1.4) .
- Fluorine position: Meta-fluorine (3-F) on benzamide improves target binding affinity vs. para-substitution (ΔΔG = -1.2 kcal/mol) .
- Methoxy group: Replace with ethoxy to slow hepatic clearance (t₁/₂ increased from 2.1 h to 4.5 h in rat models) .
Methodology:
Basic: What in vitro assays are most appropriate for evaluating the compound’s mechanism of action?
Prioritize assays based on hypothesized targets:
- Kinase inhibition: Use TR-FRET-based kinase assays (e.g., LanthaScreen) for high-throughput screening .
- Cellular apoptosis: Measure caspase-3/7 activation via luminescence in cancer cell lines (e.g., HCT-116) .
- Membrane permeability: Conduct Caco-2 monolayer assays to predict oral absorption .
- Protein binding: Validate target engagement using SPR (surface plasmon resonance) with immobilized receptors .
Advanced: How can researchers address low aqueous solubility during formulation for in vivo studies?
Approaches include:
- Nanoparticle encapsulation: Use PLGA polymers (75:25 lactide:glycolide ratio) to achieve sustained release .
- Co-solvent systems: Prepare stock solutions in DMSO/PEG-400 (10:90 v/v) for intraperitoneal administration .
- Salt formation: Screen counterions (e.g., HCl, mesylate) to improve crystallinity and dissolution rate .
- Amorphous solid dispersion: Spray-dry with HPMCAS to stabilize the amorphous phase and enhance bioavailability .
Advanced: What computational tools are effective for predicting off-target interactions of this compound?
Leverage multi-scale modeling:
- Pharmacophore screening: Use Schrödinger’s Phase to identify potential off-targets (e.g., GPCRs, ion channels) .
- Molecular dynamics (MD): Simulate binding stability to unintended targets (e.g., hERG) over 100 ns trajectories .
- Machine learning: Train random forest models on ChEMBL data to predict toxicity endpoints (e.g., hepatotoxicity) .
Basic: How should stability studies be designed to assess degradation under storage conditions?
Follow ICH Q1A guidelines:
- Forced degradation: Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) for 14 days .
- Analytical endpoints: Monitor degradation via HPLC (new peaks >0.1%) and ¹⁹F NMR (fluorine loss) .
- pH stability: Test solubility in buffers (pH 1.2–6.8) to identify hydrolysis-prone groups (e.g., amide bonds) .
Advanced: What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
Implement quality-by-design (QbD) principles:
- DoE optimization: Use Central Composite Design to map critical parameters (e.g., temperature, stoichiometry) .
- Process analytical technology (PAT): Employ inline FTIR to monitor reaction progression in real time .
- Control strategies: Define acceptance criteria for intermediates (e.g., residual solvent limits <500 ppm) .
Advanced: How can metabolite profiling inform toxicity risk assessment during preclinical development?
Workflow:
- In vitro metabolism: Incubate with human liver microsomes (HLM) and identify Phase I/II metabolites via UPLC-QTOF .
- Reactive metabolite screening: Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
- In silico toxicity: Use DEREK Nexus to flag structural alerts (e.g., mutagenic nitro groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
